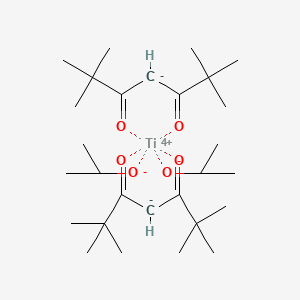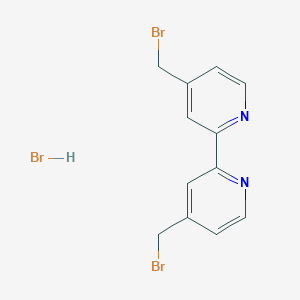
Propan-2-olate;2,2,6,6-tetramethylheptane-3,5-dione;titanium(4+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propan-2-olate;2,2,6,6-tetramethylheptane-3,5-dione;titanium(4+) is a coordination compound that combines titanium with propan-2-olate and 2,2,6,6-tetramethylheptane-3,5-dione. This compound is known for its stability and versatility in various chemical reactions, making it valuable in both academic research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-olate;2,2,6,6-tetramethylheptane-3,5-dione;titanium(4+) typically involves the reaction of titanium tetrachloride with propan-2-olate and 2,2,6,6-tetramethylheptane-3,5-dione. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the titanium compound. The general reaction scheme is as follows:
TiCl4+4C3H7OH+2C11H20O2→Ti(C3H7O)4(C11H20O2)2+4HCl
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar reaction conditions but with more controlled environments to ensure purity and yield. The use of high-purity reagents and solvents is crucial to avoid contamination and side reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Propan-2-olate;2,2,6,6-tetramethylheptane-3,5-dione;titanium(4+) undergoes various types of chemical reactions, including:
Oxidation: The titanium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to lower oxidation states of titanium.
Substitution: Ligands around the titanium center can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Ligand exchange reactions often use solvents like tetrahydrofuran (THF) and conditions that favor the displacement of existing ligands.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield titanium dioxide, while reduction can produce lower-valent titanium complexes.
Wissenschaftliche Forschungsanwendungen
Propan-2-olate;2,2,6,6-tetramethylheptane-3,5-dione;titanium(4+) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential use in bioinorganic chemistry and as a model for metalloenzymes.
Medicine: Explored for its potential in drug delivery systems and as an anticancer agent.
Industry: Utilized in the production of high-purity titanium dioxide for use in pigments, coatings, and as a photocatalyst.
Wirkmechanismus
The mechanism by which propan-2-olate;2,2,6,6-tetramethylheptane-3,5-dione;titanium(4+) exerts its effects involves the coordination of the titanium center with various ligands. This coordination can alter the electronic properties of the titanium, making it more reactive in certain chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug delivery.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Titanium isopropoxide: Similar in structure but lacks the 2,2,6,6-tetramethylheptane-3,5-dione ligand.
Titanium acetylacetonate: Contains acetylacetonate ligands instead of 2,2,6,6-tetramethylheptane-3,5-dione.
Titanium ethoxide: Similar alkoxide but with ethoxide ligands instead of propan-2-olate.
Uniqueness
Propan-2-olate;2,2,6,6-tetramethylheptane-3,5-dione;titanium(4+) is unique due to the presence of both propan-2-olate and 2,2,6,6-tetramethylheptane-3,5-dione ligands, which provide a distinct steric and electronic environment around the titanium center. This unique coordination environment enhances its stability and reactivity in various applications.
Eigenschaften
Molekularformel |
C28H52O6Ti |
|---|---|
Molekulargewicht |
532.6 g/mol |
IUPAC-Name |
propan-2-olate;2,2,6,6-tetramethylheptane-3,5-dione;titanium(4+) |
InChI |
InChI=1S/2C11H19O2.2C3H7O.Ti/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;2*1-3(2)4;/h2*7H,1-6H3;2*3H,1-2H3;/q4*-1;+4 |
InChI-Schlüssel |
LBGHHPIIOZYOOA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[O-].CC(C)[O-].CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[Ti+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R,3R)-2,3-bis(ethenyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13112119.png)





![(1S,2S,4S,6R,8S,11R,12S,16S)-2,16-dimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-one](/img/structure/B13112150.png)




![2-{Imidazo[1,2-a]pyrazin-3-yl}ethan-1-ol](/img/structure/B13112185.png)

